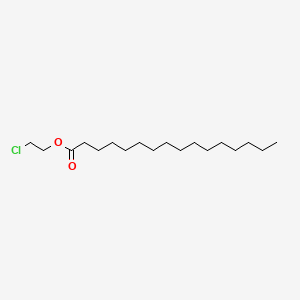

2-Chloroethyl palmitate

Description

Contextualizing 2-Chloroethyl Palmitate within Halogenated Esters

Halogenated esters are a class of organic compounds that are esters containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom into an ester molecule can significantly alter its physical and chemical properties, including reactivity, polarity, and biological activity. researchcommons.orgresearchgate.net Halogenation is a fundamental transformation in organic synthesis, and the resulting halogenated compounds are valuable intermediates for creating a wide array of other molecules. researchgate.net

The synthesis of halogenated esters can be achieved through various methods, such as the esterification of halogenated acids with alcohols. researchcommons.orgresearchcommons.org For instance, phthalimidoethyl esters of halogenated acetic acids can be synthesized with high yields in a benzene (B151609) solvent, which facilitates bimolecular nucleophilic substitution. researchcommons.orgresearchcommons.org The reactivity of these esters makes them useful in further chemical reactions. The carbon-halogen bond can be readily transformed into new bonds with carbon, oxygen, nitrogen, sulfur, and other elements, demonstrating their utility as building blocks in synthesis. researchgate.net The specific placement of the halogen, such as the α-position relative to the ester group, can impart unique reactivity, making these compounds valuable in constructing complex molecules. researchgate.net

Significance of this compound in Contemporary Chemical and Biological Research

This compound has emerged as a compound of interest in several areas of research. Its significance stems from its role as a potential biomarker and its involvement in biological pathways.

One area of research involves its formation in vivo. Studies have shown that exposure to 2-chloroethanol (B45725) can lead to the formation of 2-chloroethyl esters of fatty acids, including this compound, in the liver. ornl.gov This suggests that the administration of 2-chloroethanol can result in hepatic fatty acid conjugation. ornl.gov Research using rat liver microsomes has demonstrated that saturated fatty acids like palmitic acid are more reactive in conjugating with haloethanols compared to unsaturated fatty acids. researchgate.net The formation of these fatty acid conjugates of haloethanols has also been studied in vitro using enzymes like bovine pancreatic cholesterol ester hydrolase. researchgate.net

Furthermore, the hydrolysis of this compound has been investigated in various biological media. Significant hydrolysis has been observed in artificial pancreatic juice, as well as in pig liver and intestine homogenates, while it remains stable in artificial gastric juice. researchgate.net This enzymatic breakdown indicates that the compound can be metabolized by the body, releasing its constituent parts.

In the field of medicinal chemistry, esters and related derivatives of palmitic acid, including this compound, have been explored as potential selective inhibitors of N-palmitoylethanolamine-selective acid amidase (PAA), an enzyme involved in the endocannabinoid system. a2bchem.com

Historical Perspectives on Fatty Acid Chlorinated Esters Research

Research into chlorinated fatty acids and their esters has historical roots in environmental science and toxicology, particularly linked to industrial processes. A significant anthropogenic source of chlorinated fatty acids was identified as the chlorine bleaching of paper pulp. osti.gov During this process, unsaturated fatty acids present in the wood pulp react rapidly with chlorine-containing bleaching agents, leading to the formation of chlorinated fatty acids. osti.gov Dichlorostearic acid is one of the most commonly identified chlorinated fatty acids resulting from such processes. osti.gov

The reaction between olefinic compounds, such as unsaturated lipids, and hypochlorous acid (HOCl) to form chlorohydrins has been known for over a century. nih.gov This chemistry is relevant in a biological context as well. Under inflammatory conditions, the enzyme myeloperoxidase, present in immune cells, generates HOCl, which can then react with the unsaturated fatty acyl chains of lipids in cell membranes to form chlorinated lipids. nih.gov These discoveries shifted the perspective on chlorinated fatty acids from being solely industrial byproducts to also being endogenously formed molecules with potential roles in pathophysiology. nih.gov

Early toxicological studies focused on the impact of these compounds found in industrial effluents on aquatic life. osti.gov Over time, the focus expanded to understand their uptake, distribution, and turnover in biological systems, as well as their potential as biomarkers for exposure to certain chemicals. osti.govcdc.gov The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been crucial for the identification and quantification of chlorinated fatty acids and their esters in various biological and environmental samples. diva-portal.org

Properties

IUPAC Name |

2-chloroethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFFARIYTPCNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239181 | |

| Record name | 2-Chloroethyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-16-8 | |

| Record name | 2-Chloroethyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 929-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloroethyl Palmitate

Direct Esterification Approaches for 2-Chloroethyl Palmitate Synthesis

Direct esterification stands as a primary method for synthesizing this compound. This involves the reaction of palmitic acid with 2-chloroethanol (B45725), often facilitated by a catalyst.

The synthesis of this compound can be achieved through the direct esterification of palmitic acid with 2-chloroethanol. This reaction is typically catalyzed by an acid. The process involves combining palmitic acid with 2-chloroethanol in the presence of an acid catalyst, which promotes the formation of the ester bond and a molecule of water. Various acid catalysts can be employed, including sulfuric acid, phosphoric acid, and sulfonic acids. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one reactant, usually the alcohol, is used, and the water formed is continuously removed.

Other related esterification methods for fatty acids like palmitic acid include using catalysts such as macroporous ion-exchange resins (e.g., Amberlyst 15), which offer the advantage of easy separation from the reaction products. Additionally, certain metal salts, like lead (II) nitrate, have demonstrated catalytic activity in the esterification of long-chain fatty acids with alcohols.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reactant molar ratio, and catalyst loading. For instance, in the esterification of palmitic acid with methanol (B129727) using a resin catalyst, increasing the reaction temperature and the molar ratio of alcohol to acid generally leads to higher conversion rates. Similarly, the amount of catalyst used can significantly impact the reaction rate.

The purity of the final product is also a significant consideration, particularly in applications like pharmaceuticals where impurities must be strictly controlled. Purification techniques such as distillation, extraction, and chromatography are employed to remove unreacted starting materials, byproducts, and other impurities. For example, in the synthesis of a related compound, paliperidone (B428) palmitate, high-performance liquid chromatography (HPLC) is used to ensure the final product contains less than 0.2% of any other fatty acid ester.

Table 1: Parameters for Optimizing Esterification Reactions

| Parameter | Description | Potential Impact on Yield and Purity |

|---|---|---|

| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and equilibrium position. Higher temperatures can increase the rate but may also lead to side reactions. |

| Molar Ratio | The ratio of alcohol to carboxylic acid. | Using an excess of the alcohol can shift the reaction equilibrium to favor ester formation. |

| Catalyst Loading | The amount of catalyst used relative to the reactants. | Increasing catalyst loading can increase the reaction rate up to a certain point, beyond which it may not have a significant effect. |

| Water Removal | Continuous removal of water produced during the reaction. | Shifts the equilibrium towards the products, increasing the final yield. |

| Agitation Speed | The speed of stirring the reaction mixture. | Ensures proper mixing of reactants and catalyst, which can be crucial for reactions involving solid catalysts. |

Continuous flow synthesis is an emerging approach in chemical manufacturing that offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and the potential for higher yields and purity. In the context of esterification, a semi-continuous reactor can be used where one of the reactants, such as the alcohol, is continuously fed into the reaction mixture while the product water is simultaneously removed. This method has been successfully applied to the esterification of fatty acids with short-chain alcohols using acidic clay catalysts.

Microreactors, which are miniaturized continuous flow reactors, are also gaining traction for biocatalytic processes. These systems allow for rapid synthesis and optimization of reaction conditions on a small scale. For enzymatic esterifications, packed-bed microreactors with immobilized enzymes have demonstrated high conversion rates, in some cases approaching 100%.

Optimization of Reaction Conditions for Yield and Purity

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods provide an alternative to traditional chemical synthesis, often offering higher selectivity and milder reaction conditions. These "green" chemistry approaches are increasingly being explored for the production of esters.

The formation of 2-chloroethyl esters of fatty acids, including palmitic acid, can be achieved in vitro using enzymes. Specifically, purified bovine pancreatic cholesterol ester hydrolase has been shown to catalyze the esterification of fatty acids with haloethanols like 2-chloroethanol. Studies have confirmed the enzymatic formation of 2-chloroethyl esters of various fatty acids. It was observed that with this particular enzyme, unsaturated fatty acids were more reactive than saturated ones like palmitic acid, which showed a smaller amount of ester formation.

In contrast, when using rat liver microsomes as the biocatalyst, saturated fatty acids such as palmitic acid were found to be more reactive than unsaturated fatty acids in the conjugation with haloethanols. This highlights how the choice of biocatalyst can influence substrate specificity.

The selection of an appropriate biocatalyst is a critical step in developing an efficient enzymatic esterification process. Lipases are a commonly used class of enzymes for this purpose due to their ability to catalyze esterification in non-aqueous media. Biocatalyst screening involves testing a range of different enzymes to identify one with high activity and selectivity for the desired reaction.

Once a suitable enzyme is identified, its performance can often be further improved through protein engineering techniques such as directed evolution. This involves creating a library of enzyme variants through methods like error-prone PCR and then screening this library to find mutants with enhanced properties, such as increased activity towards a specific substrate or improved stability under process conditions. For example, the esterase BS2 from Bacillus subtilis has been a target for evolution to expand its utility in chemical synthesis. Immobilization of the selected enzyme onto a solid support is another important aspect, as it allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse over multiple cycles.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palmitic acid |

| 2-Chloroethanol |

| Sulfuric acid |

| Phosphoric acid |

| Methanol |

| Lead (II) nitrate |

| Paliperidone palmitate |

| Water |

| 2-bromoethanol |

| 2,2-dichloroethanol (B146553) |

| 2,2,2-trichloroethanol (B127377) |

| Oleic acid |

| Linoleic acid |

| Linolenic acid |

| Arachidonic acid |

| Stearic acid |

| Cetyl palmitate |

| 3-chloro-2-hydroxypropyl palmitate |

| Epichlorohydrin |

| Rutin palmitate |

| Ascorbyl palmitate |

| Thionyl chloride |

| Pyridine |

| Di(2-chloroethyl) ether |

| Diglycol |

| 2-chloroethylphosphonic acid bis(2-chloroethyl)ester |

| 2-chloroethylphosphonic dichloride |

| Ethylene (B1197577) oxide |

| 2-chloroethylamine hydrochloride |

| Ethanolamine |

| Hydrogen chloride |

| 2-chloroethyl chloroformate |

| 2-chloro-1,4-benzoquinone |

| 2-chlorophenol |

| 4-[N,N-bis(2-chloroethyl)amino]phenyl acetic acid |

| Hecogenin |

| Aza-homo-hecogenin |

| tert-butyl (2-chloroethyl)carbamate |

| Methyl 2-isocyanatobenzoate |

| Benzoylformate |

| Benzaldehyde |

| Carbon dioxide |

| Rutin |

| Myristic acid |

| Lauric acid |

| Glycerol |

| 1,2-propane diol |

| Stearyl alcohol |

| Xylene |

| n-hexane |

| Ethanol |

| Butanol |

| Propanol |

| 2-butanol |

| Cetyl alcohol |

| 1,2-octanediol |

| 2-methyl-2-butanol |

| 2-ethylhexyl palmitate |

| 2-amino-4-chloro-m-benzenedisulfonamide |

| Hydrochlorothiazide |

| 2,6-Dithiopurine |

| 2-chloroethyl ethyl sulfide (B99878) |

| 2-chloroethyl methyl sulfide |

| 2-Chloro-1,4-dimethoxybenzene |

| Anisyl alcohol |

| 1-chloro-2-methyl-2-propanol |

| 1-chloro-2-octanol |

| 1-bromo-2-octanol |

| 2-oxazolidinone |

| Imidazoline |

| Aziridine |

| Propionic acid |

| Butyric acid |

| Glutaric acid |

| Adipic acid |

| Sodium hydroxide (B78521) |

| 2-methyl-2-cyclohexen-1-one |

| 3-chloro-2-methyl-2-cyclohexen-1-ol |

| 2-isocyanatobenzoate |

| 2,6-Diazaspiro[3.3]heptane |

| 4-nitrophenol |

| Methylene (B1212753) blue |

| Methyl orange |

| Glutaraldehyde |

| Decalin |

| Toluene |

| Hexadecane |

| 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 2,2,6,6-tetramethyl-1-piperidinyloxy |

| 2,2,6,6-tetramethylpiperidine |

| 4-amino-2,2,6,6-tetramethylpiperidine |

| 4-oxo-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-ethoxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-propoxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-butoxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-isopropoxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-tert-butoxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-cyano-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-carbamoyl-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-carboxy-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-hydroxyimino-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-maleimido-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-bromoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-iodoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-chloroacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-fluoroacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2,2-trifluoroacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2-dichloroacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2-dibromoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2-diiodoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2,2-trichloroacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2,2-tribromoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2,2,2-triiodoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynylcarbamoyl)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynoyl)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynoyloxymethyl)-2,2,6,6-tetramethyl-1-piperidinyloxy |

| 4-(2-propynoyloxymethyl)-2,2,6,6-tetramethylpiperidine |

| 4-(2-propynoyloxymethyl)-4-hydroxy-2,2,6,6-tetramethylpiperidine |

| 4-(2-propynoyloxymethyl)-4-amino-2,2,6,6-tetramethylpiperidine |

| 4-(2-propynoyloxymethyl)-4-carboxy-2,2,6,6-tetramethylpiperidine |

| 4-(2-propynoyloxymethyl)-4-carbamoyl-2,2,6,6-tetramethylpiperidine |

In Vitro Enzymatic Formation of 2-Chloroethyl Esters

Derivatization Reactions and Synthetic Transformations Involving this compound

This compound, with its dual functional groups—an ester and an alkyl chloride—serves as a platform for a variety of chemical modifications. These transformations can be broadly categorized into reactions at the chloroethyl moiety and modifications of the long alkyl chain of the palmitate group.

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The presence of a chlorine atom on the ethyl group makes this compound a substrate for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by various nucleophiles, leading to the displacement of the chloride ion. This reactivity is a key feature for the derivatization of this compound.

A general example of this type of reaction can be seen with the analogous compound, 2-chloroethyl linoleate (B1235992), where the chlorine atom can be replaced by nucleophiles like hydroxide ions to form ethylene glycol derivatives. smolecule.com This suggests that this compound can act as an alkylating agent, introducing the palmitoyloxyethyl group onto other molecules. biosynth.com

The reaction involves the attack of a nucleophile (Nu⁻) on the carbon bearing the chlorine atom, proceeding via an SN2 mechanism. This results in the formation of a new bond between the nucleophile and the ethyl group, with the chloride ion acting as the leaving group.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide | 2-Hydroxyethyl palmitate |

| Alkoxide (RO⁻) | Sodium methoxide | 2-Methoxyethyl palmitate |

| Thiolate (RS⁻) | Sodium thiophenoxide | 2-(Phenylthio)ethyl palmitate |

| Azide (N₃⁻) | Sodium azide | 2-Azidoethyl palmitate |

These reactions highlight the potential of this compound as a precursor for the synthesis of a variety of functionalized fatty acid esters.

Modifications of the Palmitate Alkyl Chain

The long, saturated alkyl chain of the palmitate moiety is generally less reactive than the chloroethyl group. However, it can undergo modification under specific conditions, allowing for the introduction of new functional groups.

Oxidation: While saturated fatty acid esters like methyl palmitate are generally stable, they can undergo oxidation at high temperatures. umich.eduacs.org This process can lead to the formation of various oxygenated derivatives. Studies on the β-oxidation of palmitate esters in biological systems also indicate that the alkyl chain can be enzymatically degraded. nih.govportlandpress.com

Halogenation: The alkyl chain of fatty acids can be halogenated, typically at the α-position, using reagents like chlorine or through methods such as the Hell-Volhard-Zelinsky reaction for the corresponding carboxylic acid. wikipedia.orgacs.org For instance, 2-chloro palmitic acid has been synthesized via α-chlorination. researchgate.net While direct halogenation on the chain of this compound is not widely documented, it is a plausible transformation.

Table 2: Potential Modifications of the Palmitate Alkyl Chain

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| α-Halogenation | Cl₂, light/heat | 2-Chloroethyl α-chloropalmitate |

These modifications could yield novel fatty acid derivatives with unique properties, although they may require more forcing conditions compared to reactions at the chloroethyl site.

Formation of Related Fatty Acid Esters and Analogs

The synthetic methodology used to produce this compound can be readily adapted to create a wide range of related fatty acid esters and analogs. By varying the fatty acid used in the esterification reaction with 2-chloroethanol, a library of compounds with different alkyl chain lengths and degrees of unsaturation can be synthesized. smolecule.com

For example, the synthesis of 2-chloroethyl linoleate is achieved through the esterification of linoleic acid with 2-chloroethanol, a process analogous to the synthesis of this compound. smolecule.com This principle can be extended to other fatty acids, both saturated and unsaturated.

Table 3: Examples of Related Fatty Acid Esters Synthesized from 2-Chloroethanol

| Fatty Acid | Resulting 2-Chloroethyl Ester |

|---|---|

| Myristic Acid | 2-Chloroethyl myristate |

| Stearic Acid | 2-Chloroethyl stearate (B1226849) |

| Oleic Acid | 2-Chloroethyl oleate (B1233923) |

Furthermore, by using different haloalcohols in the esterification with palmitic acid, other halogenated ethyl palmitate analogs could be formed, such as 2-bromoethyl palmitate.

Formation Pathways in Complex Systems and Industrial Production Contexts

The formation of this compound can occur through deliberate synthesis in industrial settings or potentially as a byproduct in complex chemical environments.

Chemical Esterification Processes in Product Formation

The primary and most direct method for the synthesis of this compound is the Fischer esterification of palmitic acid with 2-chloroethanol. ontosight.aiijcea.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the palmitic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol. ijcea.orgaocs.org

The reaction is reversible, and to drive it towards the formation of the ester, a large excess of the alcohol (2-chloroethanol) is often used, or the water formed during the reaction is removed. aocs.org

Key Steps in Acid-Catalyzed Esterification:

Protonation of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

Elimination of water and deprotonation of the carbonyl oxygen to yield the ester.

Industrial Manufacturing Routes for this compound and Related Compounds

On an industrial scale, the production of this compound would likely follow the principles of Fischer esterification, optimized for efficiency and yield. The process would involve reacting palmitic acid with 2-chloroethanol in a suitable reactor. ijcea.orgucr.ac.cr

The industrial production of the key raw material, 2-chloroethanol (ethylene chlorohydrin), is achieved by the hypochlorination of ethylene. chemcess.com This involves reacting ethylene with hypochlorous acid, which is generated by dissolving chlorine in water. chemcess.com

For the esterification itself, industrial processes might employ heterogeneous solid acid catalysts, which are advantageous as they can be easily recovered and reused, making the process more economical and environmentally friendly. researchgate.net The reaction could be carried out in a batch or continuous reactor system. In a continuous process, reactive distillation might be employed, where the ester product is continuously removed from the reaction mixture to drive the equilibrium towards completion. ucr.ac.cr

The synthesis of related compounds, such as paliperidone palmitate, on an industrial scale often involves the use of palmitoyl (B13399708) chloride, a more reactive derivative of palmitic acid, which reacts with the desired alcohol in the presence of a base. google.com This alternative route could also be adapted for the large-scale synthesis of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloroethyl linoleate |

| 2-Hydroxyethyl palmitate |

| 2-Methoxyethyl palmitate |

| 2-(Phenylthio)ethyl palmitate |

| 2-Azidoethyl palmitate |

| 2-Aminoethyl palmitate |

| Methyl palmitate |

| 2-Chloroethyl α-chloropalmitate |

| 2-Chloroethyl oxo-palmitates |

| Dicarboxylic acid monoesters |

| Palmitic acid |

| 2-Chloro palmitic acid |

| 2-Chloroethanol |

| 2-Chloroethyl myristate |

| Myristic Acid |

| 2-Chloroethyl stearate |

| Stearic Acid |

| 2-Chloroethyl oleate |

| Oleic Acid |

| 2-Chloroethyl linolenate |

| Linolenic Acid |

| 2-Bromoethyl palmitate |

| Sulfuric acid |

| Ethylene |

| Hypochlorous acid |

| Paliperidone palmitate |

| Palmitoyl chloride |

| Sodium Hydroxide |

| Sodium methoxide |

| Sodium thiophenoxide |

| Sodium azide |

| Ammonia (B1221849) |

| Chlorine |

| Hell-Volhard-Zelinsky |

Chemical Reactivity and Transformation Pathways of 2 Chloroethyl Palmitate

Hydrolytic Mechanisms and Kinetics

The hydrolysis of 2-chloroethyl palmitate involves the cleavage of its ester bond, a reaction that can be influenced by both pH and the presence of enzymes.

Non-Enzymatic Hydrolysis in Aqueous Environments

This compound demonstrates considerable stability in aqueous environments, particularly under acidic conditions, in the absence of enzymatic catalysts. Studies conducted in enzyme-free control systems have shown that non-enzymatic hydrolysis of the ester is not significant under typical experimental timeframes. tandfonline.com Specifically, in an artificial gastric juice environment, which is acidic, the hydrolysis constant for this compound was found to be less than 0.001 min⁻¹. nih.gov This indicates a very slow rate of spontaneous chemical breakdown in aqueous, acidic solutions.

Enzymatic Hydrolysis by Mammalian Enzymes in Model Systems

In contrast to its stability in non-enzymatic conditions, this compound is readily hydrolyzed by various mammalian enzymes. nih.gov The enzymatic action, primarily from esterases, significantly accelerates the cleavage of the ester bond, releasing palmitic acid and 2-chloroethanol (B45725).

The digestive environment plays a crucial role in the transformation of this compound. In model systems simulating digestive fluids, a stark difference is observed between gastric and pancreatic environments.

Artificial Gastric Juice : Consistent with non-enzymatic findings, no substantial hydrolysis of this compound occurs in artificial gastric juice. nih.gov The acidic nature of this medium, combined with the relative scarcity of potent esterases, contributes to the compound's stability.

Artificial Pancreatic Juice : In simulated pancreatic juice, which is alkaline and rich in digestive enzymes like pancreatic lipase (B570770), significant hydrolysis of this compound is observed. nih.gov The presence of these enzymes leads to a rapid breakdown of the ester. tandfonline.comnih.gov

The metabolic potential of the liver and intestines in processing this compound has been demonstrated in studies using tissue homogenates. Research involving pig liver and intestinal homogenates showed that both preparations induced substantial hydrolysis of the compound. nih.govresearchgate.net This activity is attributed to the presence of various non-specific esterases within these tissues, which are capable of cleaving the ester linkage. nih.gov The decrease in the concentration of this compound over time in these homogenates was confirmed to be a result of enzymatic action through the use of enzyme-free controls. tandfonline.com

Kinetic studies provide quantitative insight into the rate of enzymatic hydrolysis of this compound in different biological model systems. The hydrolysis has been shown to follow first-order kinetics, and the rate constants vary significantly depending on the enzymatic preparation. nih.gov For instance, the hydrolysis constant was minimal in artificial gastric juice but increased significantly in the presence of active enzymes from the pancreas, liver, and intestine. nih.gov

Table 1: First-Order Hydrolysis Constants for 2-Chloroethyl Esters in Various Preparations Data from a study on this compound and 2-chloroethyl linoleate (B1235992). nih.gov

| Preparation | Hydrolysis Constant (min⁻¹) |

| Artificial Gastric Juice | <0.001 |

| Artificial Pancreatic Juice | Substantial Hydrolysis |

| Pig Liver Homogenate | Substantial Hydrolysis |

| Pig Intestine Homogenate | Substantial Hydrolysis* |

| 2-Chloroethyl Linoleate in Pancreatic Juice | 0.064 |

*Specific constants for the palmitate ester in these preparations were described as "substantial" but not explicitly quantified in the abstract; the value for the linoleate analogue is provided for comparison. nih.gov

Hydrolysis in Hepatic and Intestinal Homogenates

Nucleophilic Substitution Reactions of the Chloroethyl Group

Beyond the hydrolysis of the ester bond, the 2-chloroethyl group of the molecule presents another site for chemical transformation: the carbon-chlorine bond. The chlorine atom, being an effective leaving group, makes the adjacent carbon atom electrophilic and thus susceptible to attack by nucleophiles. stackexchange.com

This reactivity allows for nucleophilic substitution reactions, where a nucleophile displaces the chloride ion. stackexchange.comnih.gov This is a characteristic reaction for primary alkyl halides. Various nucleophiles, which are electron-rich species, can participate in this type of reaction. For example, studies on similar compounds containing chloroethyl groups have shown they can react with reduced sulfur species. nih.gov The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion. stackexchange.com The reactivity of this site means that in a biological or chemical environment containing potent nucleophiles, this compound could be transformed not only by hydrolysis but also by substitution at the chloroethyl moiety.

Oxidative Degradation Pathways

The oxidative degradation of this compound is primarily anticipated to involve the transformation of the 2-chloroethyl moiety. The saturated palmitate chain is generally stable and resistant to oxidation under typical biological or environmental conditions. mdpi.comquora.com While specific studies on the oxidative degradation of this compound are not extensively detailed in the reviewed literature, pathways can be inferred from research on structurally analogous compounds, such as tris(2-chloroethyl) phosphate (B84403) (TCEP).

Studies on TCEP reveal that its degradation can proceed through the oxidation of the alkyl ester chains. nsf.govtandfonline.com A likely initial step in an oxidative environment is the hydrolysis of the ester bond, releasing palmitic acid and 2-chloroethanol. The liberated 2-chloroethanol can then undergo further oxidation. tandfonline.com

The proposed degradation pathway for the 2-chloroethyl group involves several steps:

Oxidation to Aldehyde : The 2-chloroethanol intermediate can be oxidized to form chloroacetaldehyde (B151913). tandfonline.com

Further Oxidation : This aldehyde can be further oxidized to chloroacetic acid.

Mineralization : Ultimately, under strong oxidative conditions like those used in TiO2 photocatalysis, the process can lead to complete mineralization, breaking down the organic structure to produce inorganic chloride ions, carbon dioxide, and water. nsf.gov

Another potential pathway involves the direct oxidation of the chloroethyl group while still attached to the palmitate backbone, forming an aldehyde intermediate which could then be hydrolyzed or further oxidized. psu.edu The thermal oxidative degradation of TCEP has been shown to yield products such as 2-chloroethanol and bis(2-chloroethyl)ether, the latter formed from the condensation of two 2-chloroethanol molecules. tandfonline.com These findings suggest that under oxidative stress, the primary reactions involve the chloroethyl part of the molecule rather than the fatty acid chain.

Metabolic Transformations in Biological Systems (non-clinical, non-human)

In non-human biological systems, this compound is primarily known as a product of metabolic conjugation rather than a compound that is directly administered or metabolized. Its formation represents a pathway for the biotransformation of xenobiotics like 2-chloroethanol.

Research has demonstrated that this compound is formed in vivo as a fatty acid conjugate following exposure to 2-chloroethanol (2-CE). In studies involving rats, administration of 2-CE led to the formation and detection of 2-chloroethyl esters of various fatty acids in the liver. sigmaaldrich.cn

In one key study, rats were administered 2-CE, and subsequent analysis of hepatic microsomal lipids confirmed the presence of this compound, along with 2-chloroethyl oleate (B1233923) and 2-chloroethyl stearate (B1226849). sigmaaldrich.cn The identification of these conjugates was accomplished using techniques such as thin-layer chromatography followed by reverse-phase high-performance liquid chromatography and ammonia (B1221849) chemical ionization mass spectrometry. sigmaaldrich.cn The formation of these lipophilic conjugates is significant because they may be retained in the body for longer periods than the parent compound, potentially accumulating in tissues. sigmaaldrich.cnresearchgate.net

The liver is the primary site for the conjugation of 2-chloroethanol with endogenous fatty acids. This metabolic process occurs within the hepatic microsomal fraction. sigmaaldrich.cn Studies have confirmed that following administration of 2-CE to rats, fatty acid esters are separated from extracted hepatic microsomal lipids. sigmaaldrich.cn This indicates an enzyme-mediated conjugation process. While the specific enzymes in rat liver microsomes responsible for this conjugation are not fully elucidated in all studies, cholesterol ester hydrolase (EC 3.1.1.13) has been identified as capable of catalyzing the formation of fatty acid conjugates of haloethanols in vitro. nih.gov This conjugation pathway represents a method of xenobiotic metabolism where a foreign alcohol is esterified with endogenous lipids, creating a more lipophilic compound. researchgate.net

Table 1: Identified 2-Chloroethyl Fatty Acid Conjugates in Rat Liver

| Conjugate | Precursor Alcohol | Fatty Acid | System Studied | Reference |

|---|---|---|---|---|

| This compound | 2-Chloroethanol | Palmitic Acid | In vivo (Rat) | sigmaaldrich.cn |

| 2-Chloroethyl oleate | 2-Chloroethanol | Oleic Acid | In vivo (Rat) | sigmaaldrich.cn |

| 2-Chloroethyl stearate | 2-Chloroethanol | Stearic Acid | In vivo (Rat) | sigmaaldrich.cn |

There are noteworthy differences in the reactivity of saturated and unsaturated fatty acids when conjugating with haloalcohols like 2-chloroethanol, and the results appear to depend on the enzymatic system involved.

In vitro studies using purified bovine pancreatic cholesterol ester hydrolase found that unsaturated fatty acids were the preferred substrates for esterification with haloethanols. The formation of 2-chloroethyl esters of oleic, linoleic, linolenic, and arachidonic acids was confirmed. In contrast, saturated fatty acids like palmitic and stearic acid showed only a small amount of ester formation with this enzyme. nih.gov

Conversely, experiments conducted with rat liver microsomes showed the opposite trend. In this system, the saturated fatty acid (palmitic acid) was found to be more reactive than the unsaturated fatty acid (oleic acid) for conjugation with haloethanols. nih.gov This suggests that the enzymes responsible for this conjugation in rat liver preferentially utilize saturated fatty acids.

Another study on the conjugation of aniline (B41778) with fatty acids, also using rat liver microsomes, provided supporting evidence for the preferential conjugation of saturated fatty acids in that system. The reactivity for forming anilides was higher for palmitic acid (46%) and stearic acid (23%) compared to the polyunsaturated arachidonic acid (13%), when oleic acid's reactivity was set as the baseline of 100%. researchgate.net

This discrepancy highlights that the substrate specificity for fatty acid conjugation is highly dependent on the specific enzymes and biological system .

Table 2: Comparative Reactivity of Fatty Acids in Conjugation with Haloethanols/Aniline

| Enzyme/System | Preferred Substrate | Less Reactive Substrate | Finding | Reference |

|---|---|---|---|---|

| Bovine Pancreatic Cholesterol Ester Hydrolase | Unsaturated (e.g., Oleic Acid) | Saturated (e.g., Palmitic Acid) | Unsaturated fatty acids are better substrates for conjugation. | nih.gov |

| Rat Liver Microsomes | Saturated (e.g., Palmitic Acid) | Unsaturated (e.g., Oleic Acid) | Saturated fatty acids are more reactive in this system. | nih.gov |

| Rat Liver Microsomes (Aniline Conjugation) | Saturated (Palmitic, Stearic) | Unsaturated (Arachidonic) | Saturated fatty acids showed higher reactivity than arachidonic acid. | researchgate.net |

Analytical Methodologies for Characterization and Detection of 2 Chloroethyl Palmitate

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for isolating 2-chloroethyl palmitate from complex mixtures and determining its concentration. Gas chromatography and high-performance liquid chromatography are the primary methods employed, each with specific applications in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identificationnist.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of this compound. nist.govnih.gov This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, providing a high degree of certainty in the results. The process involves vaporizing the sample and separating its components on a capillary column before they are ionized and detected by the mass spectrometer.

The successful separation of this compound by GC-MS is highly dependent on the optimization of several instrumental parameters. The choice of the capillary column is critical; polar polysiloxane (cyanopropylsilicone) bonded columns are often suitable for separating fatty acid esters. internationaloliveoil.org A column length of 60 meters is generally sufficient for resolving fatty acid isomers. internationaloliveoil.org

The injection technique also plays a significant role. A splitless injection is often preferred for trace analysis to ensure that the maximum amount of the analyte reaches the column. For instance, in the analysis of similar compounds, a 1 µL injection volume with a split ratio of 50:1 has been used. gcms.cz

The temperature program, or gradient, is another key parameter that must be carefully controlled to achieve optimal separation. A typical temperature program might start at an initial oven temperature of around 50-140°C, hold for a few minutes, and then ramp up at a controlled rate (e.g., 2-10°C/min) to a final temperature of 230-240°C, which is then held for a period. umn.edumdpi.com The carrier gas, typically helium or hydrogen, flow rate is also optimized, often around 1 mL/min, to ensure efficient separation. internationaloliveoil.orgmdpi.com

Table 1: Example GC Parameters for Fatty Acid Ester Analysis

| Parameter | Value | Reference |

| Column | Polar polysiloxane (e.g., DB-Wax, SCION-FAME) | internationaloliveoil.orgmdpi.comscioninstruments.com |

| Column Length | 30 - 60 m | internationaloliveoil.orgresearchgate.net |

| Carrier Gas | Helium or Hydrogen | internationaloliveoil.orgmdpi.com |

| Flow Rate | ~1 mL/min | mdpi.com |

| Injection Volume | 1 - 2 µL | gcms.czresearchgate.net |

| Injection Mode | Split or Splitless | gcms.czsigmaaldrich.com |

| Initial Oven Temp. | 50 - 140°C | umn.edumdpi.com |

| Temperature Ramp | 2 - 10°C/min | umn.edumdpi.com |

| Final Oven Temp. | 230 - 240°C | umn.edumdpi.com |

Mass spectrometry provides definitive structural information about this compound by analyzing the fragmentation pattern of its molecular ion. nist.gov When the molecule is ionized, typically by electron ionization (EI), it forms a molecular ion ([M]⁺) which then breaks apart into smaller, characteristic fragment ions.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (318.922 g/mol ). nist.gov Key fragment ions would arise from the cleavage of the ester bond and the loss of the chloroethyl group or parts of it. For instance, the loss of the chloroethyl group (CH₂CH₂Cl) would result in a significant peak. The presence of chlorine is indicated by isotopic peaks, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in pairs of fragment ions that are two mass units apart with a 3:1 intensity ratio, a characteristic signature for chlorine-containing compounds. docbrown.info

Analysis of the fragmentation pattern allows for the unambiguous identification of this compound, distinguishing it from other fatty acid esters and potential contaminants. docbrown.infodtic.mil

For accurate quantification of this compound, an internal standard is often employed. An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added to both the calibration standards and the unknown samples in a known concentration.

The use of an internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation. google.com For the analysis of fatty acid esters, compounds like methyl heptadecanoate or dodecane (B42187) are commonly used as internal standards. gcms.czscioninstruments.com The concentration of this compound is determined by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analyte and the internal standard. scioninstruments.com

Mass Spectral Fragmentation Analysis for Structural Confirmation

Thin-Layer Chromatography (TLC) for Separation of Estersnih.gov

Thin-layer chromatography (TLC) is a valuable and cost-effective technique for the separation of lipid esters, including this compound. umn.edunih.gov It is particularly useful for preliminary analysis and for separating esters based on the degree of unsaturation in their fatty acid chains. nih.gov

Argentation TLC, where the silica (B1680970) gel plate is impregnated with silver nitrate, is a specific application that enhances the separation of unsaturated esters from saturated ones. nih.govnih.gov The silver ions interact with the double bonds of the unsaturated fatty acid chains, retarding their movement up the plate and allowing for effective separation. nih.gov Reversed-phase TLC can also be used for the separation of these esters. nih.gov The separated spots on the TLC plate can be visualized using methods like iodine vapor and then scraped off for further analysis, such as by GC-MS. umn.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessmentgoogle.com

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of this compound, especially for assessing its purity. google.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of fatty acid esters, reversed-phase HPLC with a C18 or phenyl column is commonly used. google.comresearchgate.net The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water. researchgate.netresearchgate.net Detection can be achieved using a UV detector, as the ester group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). google.comvwr-cmd2.com

HPLC is particularly useful for determining the presence of impurities, such as other fatty acid esters or unreacted starting materials, in a sample of this compound. google.com By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined as a percentage area. google.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound. High-level methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) offer detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the definitive elucidation of molecular structures like this compound. chemrxiv.org By probing the magnetic properties of atomic nuclei, NMR provides comprehensive information about the local chemical environment of each atom, which is crucial for confirming the compound's structural integrity, including its ester and chloroethyl groups. chemrxiv.orgnih.gov

While a specific spectrum for this compound is not detailed in the provided search results, the expected ¹H NMR spectral characteristics can be inferred from general principles and data for similar structures. The protons on the long palmitate alkyl chain would produce a large, overlapping signal cluster in the upfield region of the spectrum, typically seen for fatty acids. hmdb.ca The key structural information would come from the signals for the chloroethyl moiety (-O-CH₂-CH₂-Cl). The inductive effects of the oxygen and chlorine atoms would shift these methylene (B1212753) protons downfield. ucl.ac.uk Specifically, the methylene group adjacent to the ester oxygen (-O-CH₂-) would likely appear as a triplet, as would the methylene group adjacent to the chlorine atom (-CH₂-Cl), due to spin-spin coupling with each other. Their distinct chemical shifts would allow for unambiguous assignment.

Table 1: Predicted ¹H NMR Spectral Regions for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Palmitate CH₃ | ~0.8-0.9 | Triplet |

| Palmitate (CH₂)ₙ | ~1.2-1.6 | Multiplet |

| Palmitate α-CH₂ | ~2.2-2.4 | Triplet |

| Ester -O-CH₂- | ~4.2-4.5 | Triplet |

| Chloro -CH₂-Cl | ~3.6-3.8 | Triplet |

Note: These are estimated values based on general NMR principles and data for similar functional groups.

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for non-targeted screening, enabling the identification of unknown compounds in a sample without preconceived targets. researchgate.neteuropa.eunih.gov Its capacity to provide highly accurate mass measurements is vital for determining the elemental composition of detected ions, a critical step in identifying species like this compound within complex sample matrices. nih.gov

A defining feature of mass spectrometry for analyzing chlorinated compounds is the unique isotopic signature of chlorine. libretexts.org Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This 3:1 abundance ratio results in a characteristic ion cluster in the mass spectrum, where an ion containing one chlorine atom (M⁺) is accompanied by a prominent peak at two mass units higher (M⁺+2). libretexts.org This distinctive isotopic pattern serves as a powerful diagnostic filter in non-targeted analysis, allowing for the rapid screening and confident identification of chlorine-containing compounds. colab.wsacs.org

Plastic pyrolysis oil (PPO) represents a highly complex analytical matrix, often containing a vast number of compounds that pose a significant challenge for characterization. analytix.co.uk The presence of chlorine species in PPO is of particular concern as it can lead to corrosion and catalyst deactivation in downstream processes. acs.org HR-MS, especially when coupled with comprehensive two-dimensional gas chromatography (GC×GC), is exceptionally suited for unraveling such complex mixtures. acs.orgwaters.com In a non-targeted screening of a real PPO sample using GC×GC coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOFMS), a compound was identified as this compound. ugent.be The methodology utilized scripting filters based on exact mass differences and the characteristic abundance ratios of chlorinated isotopic patterns to successfully detect and identify organochlorides in the complex oil. acs.org

High-Resolution Mass Spectrometry (HR-MS) for Non-Targeted Analysis

Isotopic Pattern Analysis for Chlorinated Species

Retention Index and Chromatographic Behavior Studies

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. To enhance the reliability of compound identification beyond simple retention time, the retention index (RI) system is widely used. chromatographyonline.com The RI of a compound is calculated by normalizing its retention time to that of bracketing n-alkane standards, providing a more robust and transferable value. chromatographyonline.com

While a specific experimental retention index for this compound on a particular column was not found in the search results, its chromatographic behavior can be predicted. As a long-chain fatty acid ester, it would be well-retained on standard non-polar and semi-polar GC columns. Its retention would be significantly longer than that of the parent palmitic acid methyl ester due to the higher boiling point conferred by the chloroethyl group. The calculation of retention indices for fatty acid esters is a well-established practice for identification purposes, especially in complex mixtures where reference standards may not be available. customs.go.jpnih.gov The use of two-dimensional retention indices in GCxGC further improves identification confidence in complex samples like those where this compound might be found. researchgate.net

Investigation of Biological and Biochemical Interactions of 2 Chloroethyl Palmitate

Enzyme-Substrate Interactions and Hydrolytic Catalysis

The metabolism of 2-chloroethyl palmitate is initiated by hydrolytic enzymes, which cleave the ester bond to release its constituent molecules: palmitic acid and 2-chloroethanol (B45725). This enzymatic breakdown is a critical first step that dictates the subsequent biological effects of the compound.

The hydrolysis of fatty acid esters, such as this compound, can occur in close proximity to cellular and organellar membranes, leading to significant localized effects. Fatty acid esters of xenobiotic alcohols have been shown to bind to mitochondria. jci.org The enzymatic cleavage of these esters near the mitochondrial membrane releases the fatty acid, a known potent uncoupler of oxidative phosphorylation, directly at a site where it can exert maximum effect. jci.org This process can be viewed as a "toxic shuttle" for fatty acids, transporting them from other intracellular binding sites to the mitochondrial membrane, which may lead to impaired mitochondrial function and inefficient energy production. jci.org

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on related esters and enzymes provides a framework for understanding these interactions. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netmdpi.com These studies are crucial for elucidating the binding mechanisms and guiding the design of inhibitors or substrates. nih.gov

For example, molecular docking simulations have been employed to study the interaction of various fatty acid esters with enzymes like lipases and fatty acid amide hydrolase (FAAH). mdpi.comescholarship.orgnih.gov Studies on lipase-catalyzed esterification use docking to analyze the catalytic efficiency by understanding the interactions between the enzyme's active site, the substrate, and the solvent. mdpi.com Such simulations reveal key interactions, often with a catalytic triad (B1167595) of amino acids (e.g., Ser-His-Asp/Glu), that are essential for the enzymatic reaction. frontiersin.org

In studies of FAAH inhibitors, docking simulations have shown that the scaffold of O-arylcarbamate esters can fit within a lipophilic region of the enzyme's substrate-binding site, mimicking the natural substrate anandamide. escholarship.orgnih.gov These models also identify how specific substituents on the ester can form hydrogen bonds within the enzyme's active site, influencing inhibitory potency. nih.gov Similar principles would apply to this compound, where docking could predict its binding affinity and orientation within the active site of hydrolases like carboxylesterases, which are known to be involved in its metabolism. acs.org An esterase from Bacillus subtilis (BS2), for instance, has been shown to effectively hydrolyze 2-chloroethyl esters. acs.org

Interaction with Cellular Membranes by Hydrolysis Products

Cellular and Subcellular Mechanistic Studies (non-clinical)

The metabolites of this compound, primarily 2-chloroethanol and its subsequent metabolic product chloroacetaldehyde (B151913), exert significant effects at the cellular and subcellular levels. researchgate.netnih.gov These effects are particularly pronounced in mitochondria and the microsomal enzyme systems.

2-Chloroethanol and its metabolite, chloroacetaldehyde, are known to be toxic to mitochondria, the powerhouses of the cell. osti.govresearchgate.net Studies on isolated rat liver mitochondria have shown that chloroethanols can act as uncouplers of oxidative phosphorylation. osti.gov This means they disrupt the process by which mitochondria use the energy from substrate oxidation to produce ATP.

The effects of chloroethanols on mitochondrial respiration are complex and depend on the specific compound and the respiratory substrate being used. osti.gov For instance, with succinate (B1194679) as the substrate, 2-chloroethanol (CE) and 2,2-dichloroethanol (B146553) (DCE) stimulate mitochondrial respiration, whereas 2,2,2-trichloroethanol (B127377) (TCE) is inhibitory. osti.gov The stimulatory effect is indicative of uncoupling. However, when glutamate-malate is the substrate, all three chloroethanols inhibit respiration. osti.gov Regardless of the effect on oxygen consumption, these compounds inhibit the synthesis of ATP. osti.gov

The metabolite chloroacetaldehyde (CAA) is particularly detrimental. It has been shown to inhibit mitochondrial respiration and fatty acid oxidation. researchgate.netresearchgate.net Specifically, chloroacetaldehyde affects the oxidation of long-chain fatty acids like palmitic acid, while the oxidation of other substrates like succinic acid or octanoic acid is not affected. nih.govepa.gov This targeted disruption of fatty acid metabolism can contribute to cellular dysfunction. nih.gov Chloroacetaldehyde also causes a rapid decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health and a prerequisite for ATP synthesis. researchgate.netnih.gov This collapse of the membrane potential is linked to the formation of reactive oxygen species (ROS) and is an early event in chloroacetaldehyde-induced cytotoxicity. researchgate.netnih.gov

Table 1: Effects of Chloroethanols on Rat Liver Mitochondrial Respiration (with Succinate)

| Compound | Effect on Respiration | Maximum Stimulation Concentration |

|---|---|---|

| 2-Chloroethanol (CE) | Stimulation (28.2 ± 6.5%) | 600 mM |

| 2,2-Dichloroethanol (DCE) | Stimulation (202.7 ± 8.2%) | 150 mM |

| 2,2,2-Trichloroethanol (TCE) | Inhibition | 30 mM |

Data sourced from a study on rat liver mitochondria. osti.gov

The metabolite 2-chloroethanol also targets the endoplasmic reticulum, specifically the microsomal enzyme systems involved in drug metabolism and other biochemical pathways. nih.govtandfonline.comtandfonline.com Studies in rats have demonstrated that administration of 2-chloroethanol leads to a significant reduction in the activity of hepatic microsomal drug-metabolizing enzymes. nih.gov

Specifically, the activities of aminopyrine (B3395922) N-demethylase and coumarin (B35378) 3-hydroxylase were significantly decreased in rats treated with 2-chloroethanol. nih.govtandfonline.com In addition to these phase I metabolizing enzymes, the activity of glucose 6-phosphatase, a key enzyme in glucose homeostasis located in the endoplasmic reticulum, was also markedly decreased. nih.govtandfonline.com In contrast, the activity of another microsomal phosphatase, inosine (B1671953) diphosphatase, remained unchanged, indicating a degree of specificity in the toxic action of 2-chloroethanol. tandfonline.comtandfonline.com These findings suggest that exposure to compounds that release 2-chloroethanol can impair the liver's ability to metabolize other xenobiotics and maintain normal glucose metabolism.

Table 2: Effect of 2-Chloroethanol on Hepatic Microsomal Enzyme Activities in Rats

| Enzyme | Effect |

|---|---|

| Aminopyrine N-demethylase | Significant reduction |

| Coumarin 3-hydroxylase | Significant reduction |

| Glucose 6-phosphatase | Marked decrease |

| Inosine diphosphatase | Unaltered |

Findings based on studies in male and female rats. nih.govtandfonline.comtandfonline.com

Chlorinated fatty acid esters and chlorinated lipids, in general, represent a class of compounds with diverse and potent biological activities. rsc.orgnih.govmdpi.com These molecules are formed not only from industrial precursors but also endogenously under conditions of inflammation, where the enzyme myeloperoxidase generates hypochlorous acid (HOCl). nih.gov HOCl can react with unsaturated fatty acids to form chlorohydrins, which are both proinflammatory and cytotoxic, significantly impacting biomembrane structure and function. nih.gov

The biological effects of chlorinated lipids are often distinct from those of their peroxidized counterparts. For example, halogenated phospholipids (B1166683) have been shown to be inhibitory to enzymes like secretory phospholipase A₂ (PLA₂). nih.gov The introduction of chlorine atoms into a lipid chain can alter its physical properties, such as lipophilicity and metabolic stability, and its three-dimensional conformation. rsc.org These changes are critical to their biological mode of action. osti.govrsc.org

Studies on complex polychlorinated natural products like danicalipin A have revealed that the specific stereochemical configuration of the chlorine atoms profoundly influences the molecule's conformational flexibility and, consequently, its biological profile, including toxicity and ability to permeate membranes. rsc.org Other chlorinated fatty acids have demonstrated strong hypolipidemic activity or have been identified as components of bioactive lipopeptides with antimalarial and anticancer properties. mdpi.com This highlights that the biological activity of chlorinated fatty acid esters like this compound is part of a broader landscape of effects exerted by halogenated lipids, which can range from enzyme inhibition and membrane disruption to specific signaling and cytotoxic pathways. rsc.orgnih.gov

Modulation of Microsomal Drug-Metabolizing Enzymes and Phosphatases by Metabolites

Interactions with Macromolecules and Biological Pathways (non-clinical)

The investigation into the biological and biochemical interactions of this compound has centered on its formation as a xenobiotic conjugate and the potential toxicological implications arising from its constituent parts. While direct studies on the specific molecular interactions of this compound are limited, the known biological activities of its components, particularly palmitate, provide a basis for understanding its potential effects on cellular pathways.

Engagement with Transcription Pathways in Cellular Models

Direct experimental evidence detailing the engagement of this compound with specific transcription pathways is not extensively documented in current literature. However, the influence of its palmitate moiety on key transcriptional regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), is well-established and offers a framework for postulating potential interactions.

Palmitic acid is known to be an activator of PPARs, a family of nuclear receptors that play a crucial role in the regulation of genes involved in lipid and glucose metabolism. mdpi.comnih.gov The activation of PPARs by fatty acids leads to the transcription of a suite of genes responsible for fatty acid uptake, transport, and oxidation. mdpi.com For instance, in bovine hepatic models, palmitate has been shown to activate PPARs, influencing the expression of target genes. mdpi.com

Conversely, palmitic acid has been demonstrated to have an inhibitory effect on the SREBP pathway in some model organisms. In Drosophila S2 cells, the processing of the dSREBP, a key step in its activation, is blocked by palmitic acid. ornl.gov SREBPs are critical transcription factors that control the synthesis of cholesterol and fatty acids. biosynth.com By inhibiting SREBP processing, palmitate can downregulate the expression of genes involved in lipogenesis. ornl.gov The interaction of palmitate with these key transcription pathways suggests that this compound, as a derivative, could potentially modulate these signaling cascades, although the influence of the 2-chloroethyl group on these interactions remains to be elucidated.

| Transcription Pathway | Known Effect of Palmitate | Potential Implication for this compound |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation, leading to increased transcription of genes for fatty acid oxidation. mdpi.comnih.gov | May act as a ligand, influencing lipid metabolism. |

| Sterol Regulatory Element-Binding Proteins (SREBPs) | Inhibition of processing (in Drosophila), leading to decreased expression of lipogenic genes. ornl.gov | Could potentially modulate fatty acid synthesis. |

Roles in Metabolic Regulation in Model Organisms

The in vivo formation of this compound has been confirmed in animal models. Studies have shown that following the administration of 2-chloroethanol to rats, this compound, along with other fatty acid chloroethyl esters, is formed in the microsomal fraction of the liver. uzh.chresearchgate.net These fatty acid conjugates of xenobiotics are lipophilic and may be retained in the body, suggesting a potential for long-term metabolic effects. researchgate.netnih.gov

The metabolic fate and impact of this compound itself are not well-defined. However, the constituent palmitate is a central molecule in cellular metabolism. It can be utilized for energy production through beta-oxidation, incorporated into complex lipids such as triglycerides and phospholipids for membrane structure and energy storage, or act as a signaling molecule. researchgate.net

| Organism/System | Observation | Finding | Reference |

| Rat (in vivo) | Administration of 2-chloroethanol | Formation of this compound in the liver microsomal fraction. | uzh.chresearchgate.net |

| Mammalian enzyme preparations (in vitro) | Incubation with this compound | Hydrolysis to palmitic acid and 2-chloroethanol. |

Environmental Occurrence, Fate, and Degradation Pathways of 2 Chloroethyl Palmitate

Detection and Distribution in Environmental Matrices

The presence of 2-Chloroethyl palmitate has been confirmed in several environmental matrices, indicating its distribution as a contaminant.

This compound has been identified as a contaminant in indoor environments. A comprehensive study of European house dust detected its presence, along with the related compound 2-chloroethyl stearate (B1226849). uni.lu The detection frequency for this compound was 61% in the dust samples analyzed. csic.es Concentrations were found to range from less than 100 ng/g to 2600 ng/g of dust, with a median value of 180 ng/g. csic.es

Concentrations of this compound in European House Dust

| Statistic | Value (ng/g) | Reference |

|---|---|---|

| Concentration Range | <100 - 2600 | csic.es |

| Median Concentration | 180 | csic.es |

| Mean Concentration | 400 | csic.es |

| Detection Frequency | 61% | csic.es |

The presence of chlorinated compounds is a significant concern in the chemical recycling of plastics via pyrolysis, which generates plastic pyrolysis oil (PPO). acs.org The identification of organochlorides is crucial due to their potential to cause corrosion and deactivate catalysts during the processing of PPO. acs.org While direct detection of this compound in PPO is not explicitly detailed in the provided sources, studies have focused on developing methods to identify and remove organochlorine compounds from these oils. For instance, research on the purification of pyrolytic oil has utilized 2-chloroethyl benzoate (B1203000) as a model organochlorine compound to test the efficacy of adsorbents like silver. pk.edu.pl

The primary suspected source of this compound in the environment is from fumigated food products. uni.lu Research has identified 2-chloroethyl esters of fatty acids, including 2-chloroethyl linoleate (B1235992) and this compound, in total diet samples, with origins traced back to spices. oup.com Fumigation of foods with agents like ethylene (B1197577) oxide can lead to the formation of 2-chloroethanol (B45725), a known precursor. researchgate.net

Studies have demonstrated that 2-chloroethanol can react to form fatty acid conjugates. researchgate.netuzh.chpublisso.de For example, the formation of this compound, 2-chloroethyl oleate (B1233923), and 2-chloroethyl stearate was observed in the liver microsomal fraction of rats following administration of 2-chloroethanol. uzh.chpublisso.de This indicates a plausible pathway where 2-chloroethanol, present as a residue from fumigation, could esterify with naturally present fatty acids like palmitic acid in food items, especially under certain processing or storage conditions.

Presence in Contaminated Environmental Samples (e.g., House Dust, Plastic Pyrolysis Oil)

Environmental Degradation Mechanisms

The persistence of this compound in the environment is determined by various degradation processes, including chemical and biological pathways.

The ester linkage in this compound is susceptible to hydrolysis, which would break the compound down into palmitic acid and 2-chloroethanol. The rate of this reaction is dependent on environmental conditions such as pH. For similar compounds like fatty acid methyl esters, hydrolysis is known to occur under acidic or alkaline conditions, while they are more stable at a neutral pH. epa.gov In the presence of a strong base, the hydrolysis reaction goes to completion. epa.gov

A study on the hydrolysis of this compound and 2-chloroethyl linoleate using various enzyme preparations found that substantial hydrolysis occurred in artificial pancreatic juice, as well as pig liver and intestine homogenates. nih.gov This suggests that enzymatic processes, which can be present in microbially active soil and aquatic environments, can facilitate the breakdown of this ester. The hydrolysis of the 2-chloroethyl group itself, specifically the carbon-chlorine bond, is generally slow. cdc.gov The study of analogous compounds like 2-chloroethyl ethyl sulfide (B99878) shows that the hydrolysis mechanism can be complex. nih.govacs.org

The ultimate breakdown of this compound in the environment is expected to be driven by microbial activity. The biodegradation pathway for fatty acid esters typically involves a two-step process. lyellcollection.org First, an initial de-esterification is carried out by esterase-secreting microorganisms to yield the corresponding fatty acid (palmitic acid) and alcohol (2-chloroethanol). lyellcollection.orgresearchgate.net The resulting free fatty acid can then be metabolized through β-oxidation. lyellcollection.org

The other product, 2-chloroethanol, can be further degraded by specialized microorganisms. For example, Pseudomonas putida is capable of degrading 2-chloroethanol. nih.gov The general microbial metabolism of chlorinated organic compounds can proceed through various pathways. epa.govnih.gov One common mechanism involves hydrolytic dehalogenases that replace the chlorine atom with a hydroxyl group. nih.gov In some cases, chlorinated compounds are transformed into intermediates like chlorocatechols, which can then undergo ring cleavage. epa.gov Anaerobic degradation is also possible, where chlorinated compounds can be used as electron acceptors in a process known as reductive dechlorination. wikipedia.orgacs.org

Direct photolysis of this compound by natural sunlight is not expected to be a significant degradation pathway. Fatty acid esters typically absorb light in the far UV spectrum, which is outside the range of sunlight that reaches the Earth's surface. epa.gov Therefore, aqueous photolysis is not considered a major route of degradation for these types of compounds. epa.gov

However, indirect photolytic processes, or photo-oxidation, can contribute to degradation, particularly for unsaturated fatty acid esters. researchgate.netscielo.br For saturated esters like this compound, this process is much slower, making them more persistent in the environment compared to their unsaturated counterparts. researchgate.net Studies on the photodegradation of fatty acid methyl esters (FAMEs) have shown that saturated C16 (palmitate) and C18 esters are the most persistent compounds during weathering experiments. researchgate.net

Biodegradation Pathways and Microbial Metabolism

Computational Modeling and Predictive Tools for Environmental Fate

While specific, published computational models exclusively for this compound are not extensively documented, its environmental fate can be predicted using a variety of established in silico tools. Quantitative Structure-Activity Relationship (QSAR) models are computerized, theoretical frameworks that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. aftonchemical.com These tools are vital for screening new molecules and filling data gaps for existing chemicals, which is often more efficient than costly and time-consuming experimental testing. aftonchemical.comresearchgate.net

For a compound like this compound, which is an ester of a fatty acid and a chlorinated alcohol, models would focus on several key degradation and transport pathways. Platforms such as the US EPA's EPI Suite™ and the OECD QSAR Toolbox are widely used for this purpose. aftonchemical.com These platforms contain individual models that predict specific endpoints. For instance, the BIOWIN™ model predicts biodegradation potential, while the BCFBAF™ model estimates the bioaccumulation factor. aftonchemical.com

The primary degradation pathway for an ester like this compound in the environment is hydrolysis, which cleaves the ester bond. Models can estimate the rate of this reaction under different pH conditions. usda.gov Additionally, its chlorinated nature means that other degradation processes, such as atmospheric hydroxylation, could be relevant and are predictable with tools like AOPWIN (Atmospheric Oxidation Program for Windows). ncsu.edu The reliability of any QSAR model depends on whether the target chemical falls within its "applicability domain," meaning the model has been trained and validated with structurally similar compounds. aftonchemical.commdpi.com

The table below illustrates the types of predictive models and the environmental fate parameters they can estimate for a compound with the structural features of this compound.

Table 1: Predictive Models for Environmental Fate Assessment

| Model/Tool Type | Predicted Parameter | Relevance for this compound | Example Platform |

|---|---|---|---|

| Biodegradation Models | Biodegradation half-life in water, soil, and sediment. | Predicts persistence and the likelihood of microbial breakdown in various environmental compartments. | EPI Suite™ (BIOWIN™) |

| Hydrolysis Models | Abiotic hydrolysis rate as a function of pH. | Crucial for esters, as hydrolysis is a primary degradation pathway in aquatic environments. | EPI Suite™ (HYDROWIN™) |

| Bioaccumulation Models | Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). | Estimates the potential for the chemical to accumulate in aquatic organisms. | EPI Suite™ (BCFBAF™) |

| Atmospheric Oxidation Models | Rate of degradation by hydroxyl radicals in the atmosphere. | Predicts the persistence of the volatile fraction of the compound in the air. | EPI Suite™ (AOPWIN™) |

Classification as a Contaminant of Emerging Environmental Concern (CoEEC)

This compound is considered a Contaminant of Emerging Environmental Concern (CoEEC). CoEECs are predominantly unregulated, anthropogenic chemicals that are found in the environment at trace concentrations, exhibit persistence, and have the potential to adversely affect ecosystems and human health. ethernet.edu.etdokumen.pub The concern arises from their continuous release into the environment and the often-limited knowledge regarding their long-term effects. ethernet.edu.etascelibrary.com